molecular formula C7H4BrFN2 B2376208 2-Bromo-3-amino-6-fluorobenzonitrile CAS No. 1415633-90-7

2-Bromo-3-amino-6-fluorobenzonitrile

Cat. No.: B2376208
CAS No.: 1415633-90-7
M. Wt: 215.025
InChI Key: BCWCGOHWOQKTDL-UHFFFAOYSA-N
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Description

2-Bromo-3-amino-6-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a derivative of benzonitrile, featuring bromine, amino, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Scientific Research Applications

2-Bromo-3-amino-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“2-Bromo-3-amino-6-fluorobenzonitrile” is classified as dangerous . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound “2-Bromo-3-amino-6-fluorobenzonitrile” has potential applications in the field of medicinal chemistry, particularly in the synthesis of antifolate and antibacterial quinazoline derivatives . It could also be used in the synthesis of other compounds, expanding its potential applications .

Biochemical Analysis

Biochemical Properties

It is known that brominated compounds like this one can participate in free radical reactions . The bromine atom can be replaced by other groups in nucleophilic substitution reactions , suggesting that 2-Bromo-3-amino-6-fluorobenzonitrile could interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. Based on its structure, it could potentially interact with biomolecules through binding interactions

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is recommended to store the compound in a dark place, sealed and dry, at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-amino-6-fluorobenzonitrile typically involves the bromination of 2-fluoro-5-aminobenzonitrile. The process can be summarized as follows:

    Starting Material: 2-Fluoro-5-aminobenzonitrile.

    Bromination: The reaction is carried out in ethanol as a solvent, with N-bromo-succinimide as the brominating agent. The reaction mixture is maintained at a controlled temperature of around 50°C to 52°C.

    Isolation: After the reaction is complete, the product is precipitated by pouring the reaction mixture into cold water.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production rate and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-amino-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of nitrobenzonitriles.

    Reduction: Formation of aminobenzonitriles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-6-fluorobenzonitrile
  • 6-Amino-3-bromo-2-fluorobenzonitrile
  • 2-Amino-5-bromo-3-fluorobenzonitrile

Uniqueness

2-Bromo-3-amino-6-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the benzene ring enhances its potential for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-amino-2-bromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWCGOHWOQKTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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